3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol is a chemical compound characterized by its unique spiro structure and molecular formula . It features a dioxaspirodecane ring system that contributes to its distinctive properties and potential applications in various fields of research and industry. The compound has gained attention for its potential biological activity and utility in organic synthesis, making it a subject of interest in both chemistry and medicinal research.
This compound can be sourced from chemical suppliers and is classified under organic compounds with spirocyclic structures. Its specific classification includes being a dioxaspiro compound due to the presence of two ether functionalities within the spiro framework.
The synthesis of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol typically involves several steps:
These synthetic routes highlight the complexity involved in creating this compound, requiring careful selection of reagents and conditions to achieve high yields and purity.
The molecular structure of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol can be described as follows:
The spiro structure consists of two interconnected rings with specific stereochemistry that influences its reactivity and interactions with biological systems.
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol can undergo various chemical reactions:
These reactions are essential for modifying the compound's structure for different applications in organic synthesis and medicinal chemistry.
The mechanism of action for 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol involves several potential pathways:
These mechanisms suggest that the compound could have significant implications in pharmacology and biochemistry.
The physical and chemical properties of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol are as follows:
| Property | Data |
|---|---|
| CAS Number | 656835-10-8 |
| Molecular Formula | C₁₃H₂₂O₃ |
| Molecular Weight | 226.31 g/mol |
| IUPAC Name | 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol |
| InChI | InChI=1S/C13H22O3/c1-5-12(4)7... |
| InChI Key | XMCVAHPVEQKUQD-UHFFFAOYSA-N |
| Canonical SMILES | CC1(OCC2(CC(C(C2)(C)C=C)O)CO1)C |
These properties are critical for understanding how this compound behaves under different conditions and its suitability for various applications.
3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol has several notable applications in scientific research:
These applications underscore the versatility of 3-Ethenyl-3,8,8-trimethyl-7,9-dioxaspiro[4.5]decan-2-ol across various fields of science and industry.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: